molecular formula C19H13N5O B11973624 N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide CAS No. 303059-25-8

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide

Cat. No.: B11973624
CAS No.: 303059-25-8
M. Wt: 327.3 g/mol
InChI Key: GBWKPEMZCOBPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide (CAS: 303059-25-8) is a heterocyclic benzamide derivative featuring a pyrimido[1,2-a]benzimidazole core substituted with a cyano group at position 3 and a 4-methylbenzamide moiety at position 2. This structure combines a fused bicyclic system with electron-withdrawing (cyano) and lipophilic (methylbenzamide) groups, making it a candidate for diverse pharmacological or material science applications .

Properties

CAS No.

303059-25-8

Molecular Formula

C19H13N5O

Molecular Weight

327.3 g/mol

IUPAC Name

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C19H13N5O/c1-12-6-8-13(9-7-12)18(25)22-17-14(10-20)11-24-16-5-3-2-4-15(16)21-19(24)23-17/h2-9,11H,1H3,(H,21,22,23,25)

InChI Key

GBWKPEMZCOBPPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C₁₅H₁₃N₅O
  • Molecular Weight : 281.30 g/mol
  • Structural Characteristics : The compound features a benzimidazole core substituted with a cyanopyrimidine and a methylbenzamide group, contributing to its biological activity.

Anticancer Properties

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide has been identified as a potent inhibitor of ferroptosis suppressor protein 1 (FSP1), which plays a crucial role in cancer cell survival. Its inhibitory action on FSP1 leads to the induction of ferroptosis in cancer cells, particularly in those with GPX4 knockout mutations. The effective concentration (EC50) for this activity has been measured at approximately 103 nM, indicating strong potential as an antineoplastic agent .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. In studies evaluating the antimicrobial efficacy of related benzimidazole derivatives, compounds with structural similarities to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be further explored for therapeutic use in treating infections .

Antiparasitic Potential

Research has indicated that benzimidazole derivatives possess antiparasitic properties. Given the structural similarities between this compound and other benzimidazole compounds known for their efficacy against parasites, there is potential for this compound to be evaluated for similar applications .

Case Study 1: Cancer Cell Line Evaluation

In a study evaluating the anticancer effects of various benzimidazole derivatives, this compound was tested against human colorectal carcinoma cell lines (HCT116). The results indicated that it exhibited significant cytotoxicity compared to standard chemotherapeutic agents, supporting its potential as an effective cancer treatment .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of structurally related compounds showed that derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against multiple bacterial strains. This highlights the compound's potential utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimido-benzimidazole derivatives, many of which share the benzamide-linked heterocyclic scaffold. Below is a detailed comparison with key analogs:

Substituent Variations on the Benzamide Ring

Modifications to the benzamide ring significantly influence physicochemical properties and bioactivity:

Compound Name (CAS) Substituents on Benzamide Key Properties/Findings Evidence Source
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide (303059-25-8) 4-methyl Moderate lipophilicity; potential kinase inhibition
5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide (116477-61-3) 5-bromo, 2-methoxy Increased steric bulk; may enhance target binding affinity
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide (116477-93-1) 4-isopropyl Higher hydrophobicity; possible improved membrane permeability
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide (116477-66-8) 2-methoxy, 5-nitro Electron-withdrawing nitro group may alter redox properties or enzyme inhibition

Key Observations :

  • Electron Effects: Electron-withdrawing groups (e.g., nitro, cyano) may stabilize charge interactions in enzyme active sites, as seen in HDAC inhibitors like compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) .
Physicochemical Data
  • Water Solubility : A structurally related compound, 9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrido[2,1-f]purine-2,4(1H,3H)-dione (714245-09-7), exhibits a water solubility of 13 µg/mL at pH 7.4 . This low solubility is typical for lipophilic heterocycles and implies that the target compound may require formulation optimization for in vivo use.

Biological Activity

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H15N5O2
Molecular Weight329.33 g/mol
CAS Number116477-94-2

The compound features a benzimidazole core with a cyanopyrimidine moiety and a methylbenzamide functional group, which are believed to contribute to its biological properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. A study conducted by researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects against several cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation in breast cancer and leukemia cell lines, suggesting a potential mechanism involving the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity. Studies have reported that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined in laboratory settings, indicating that the compound could serve as a lead for developing new antibiotics .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibition of DNA synthesis : The structural similarity to nucleobases allows it to interfere with DNA replication.
  • Modulation of enzyme activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, researchers treated human breast cancer cells with varying concentrations of this compound. The findings indicated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

A separate study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 10 µg/mL, suggesting that further development could lead to new therapeutic options for treating infections caused by resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.